4-(3-Aminopropyl)heptane-1,7-diamine
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Overview
Description
4-(3-Aminopropyl)heptane-1,7-diamine is a polyamine compound with the molecular formula C10H25N3. It is characterized by the presence of two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)heptane-1,7-diamine typically involves the reaction of heptane-1,7-diamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified. This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)heptane-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of primary amines.
Substitution: Formation of secondary and tertiary amines.
Scientific Research Applications
4-(3-Aminopropyl)heptane-1,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of adhesives, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)heptane-1,7-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular processes and metabolic pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in polyamine biosynthesis, leading to altered cellular growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,7-Heptanediamine: A simpler diamine with two primary amine groups.
Bis(3-aminopropyl)amine: Contains two primary amine groups and one secondary amine group, similar to 4-(3-Aminopropyl)heptane-1,7-diamine.
Uniqueness
This compound is unique due to its specific arrangement of amine groups, which allows for a broader range of chemical reactions and applications compared to simpler diamines. Its structure provides greater flexibility in forming complex molecules and interacting with biological targets.
Biological Activity
4-(3-Aminopropyl)heptane-1,7-diamine is an organic compound notable for its linear structure featuring two primary amine groups. Its molecular formula is C₉H₂₃N₃, with a molecular weight of approximately 171.30 g/mol. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities, stemming from the presence of multiple amine functionalities along a heptane backbone.
The biological activity of this compound can be attributed to its ability to interact with various biological systems. The compound's amine groups allow it to participate in hydrogen bonding and ionic interactions, which are crucial for binding to biomolecules such as proteins and nucleic acids. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Cytotoxicity Studies
Research has focused on the cytotoxic effects of this compound on different cell lines. In a study evaluating its impact on cancer cell lines (HeLa, MCF-7, and THP-1), it was found that at high concentrations (50 μM), the compound exhibited significant inhibition of cell viability. Specifically, it reduced the viability of HeLa cells by approximately 50% after 48 hours of exposure, indicating potential anti-cancer properties .
Inhibition of Secretion Systems
Another area of research involves the compound's role in inhibiting type III secretion systems (T3SS) in pathogenic bacteria. It has been shown that at concentrations around 50 μM, this compound can downregulate the expression of key activators in these systems without completely inhibiting their function . This suggests a nuanced mechanism where the compound could be utilized in therapeutic strategies against bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,7-Diaminoheptane | Linear chain with two amines | Simpler structure without additional propyl group |
3-Aminopropylamine | Shorter carbon chain; single amino group | More basic structure; less steric hindrance |
3-Methylheptane-1,7-diamine | Methyl substitution at the 3 position | Alters physical properties and reactivity |
2-Aminohexane | Shorter chain length; single amino group | Simpler structure; fewer functional groups |
The unique combination of multiple amine functionalities along a relatively long carbon chain enhances the reactivity and interaction potential of this compound compared to simpler diamines.
Case Study: Anti-Cancer Activity
In a detailed investigation into its anti-cancer properties, researchers observed that treatment with this compound led to significant apoptosis in HeLa cells. The study employed flow cytometry to assess cell viability and apoptosis markers after treatment with varying concentrations of the compound. Results indicated that higher doses correlated with increased apoptotic rates and decreased cell viability over time .
Case Study: Bacterial Pathogenicity
A separate study examined the effects of this compound on bacterial pathogenicity through its influence on T3SS. The compound was tested against enteropathogenic E. coli strains using reporter assays that measured secretion levels of virulence factors. Findings revealed that at certain concentrations, the compound effectively inhibited secretion while not causing complete bacterial lethality, suggesting its potential as a therapeutic agent in managing bacterial infections .
Properties
Molecular Formula |
C10H25N3 |
---|---|
Molecular Weight |
187.33 g/mol |
IUPAC Name |
4-(3-aminopropyl)heptane-1,7-diamine |
InChI |
InChI=1S/C10H25N3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-9,11-13H2 |
InChI Key |
ORXJAHKNMXPUIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCCN)CCCN)CN |
Origin of Product |
United States |
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